molecular formula C19H15ClN2O3S B498619 N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498619
M. Wt: 386.9 g/mol
InChI Key: FZLZNNBSSFSBPS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound with a fused indole and benzosulfonamide structure. Let’s break down its features:

    Indole Ring: The indole moiety is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

    Sulfonamide Group: The sulfonamide functional group (-SO2NH2) is known for its diverse pharmacological properties.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidation of the sulfonamide group or the indole nucleus.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the chlorophenyl or sulfonamide positions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Mechanism of Action

The exact mechanism remains unknown, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Unfortunately, without specific data, I cannot provide a direct comparison. we can explore related indole derivatives to highlight its uniqueness.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLZNNBSSFSBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)Cl)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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